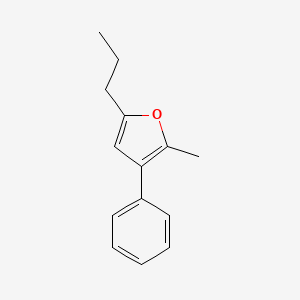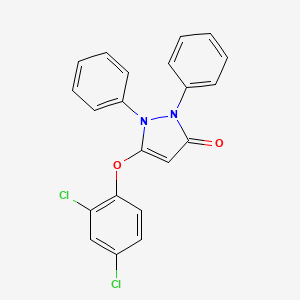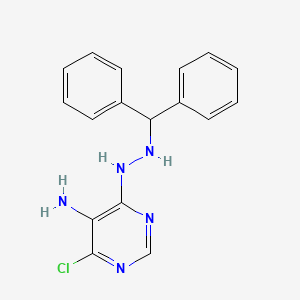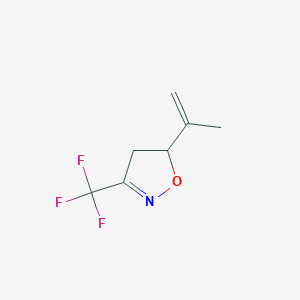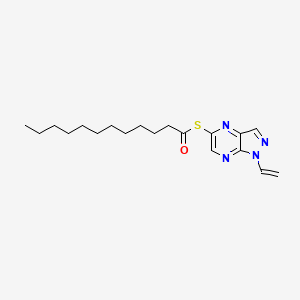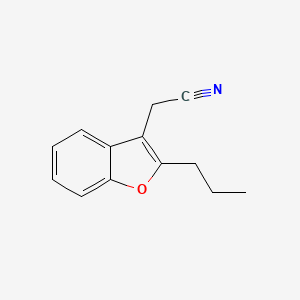![molecular formula C27H34N6O2S2 B12906852 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-63-7](/img/structure/B12906852.png)
3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound characterized by its unique triazole ring structure and ethoxyphenyl and propylthio substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethoxyphenyl group. The propylthio group is then introduced via a nucleophilic substitution reaction using propylthiol. The final step involves the formation of the methane bridge, typically through a condensation reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
科学研究应用
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.
Medicine: Explored for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The ethoxyphenyl and propylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Similar Compounds
- Bis(4-ethoxyphenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
Uniqueness
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of the triazole ring with ethoxyphenyl and propylthio substituents. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds. The presence of the triazole ring, in particular, distinguishes it from other bis(phenyl)methane derivatives, providing unique opportunities for research and application.
属性
CAS 编号 |
62575-63-7 |
|---|---|
分子式 |
C27H34N6O2S2 |
分子量 |
538.7 g/mol |
IUPAC 名称 |
4-(4-ethoxyphenyl)-3-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6O2S2/c1-5-17-36-26-30-28-24(32(26)20-9-13-22(14-10-20)34-7-3)19-25-29-31-27(37-18-6-2)33(25)21-11-15-23(16-12-21)35-8-4/h9-16H,5-8,17-19H2,1-4H3 |
InChI 键 |
GGSOAIUHAYJKAM-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=NN=C(N3C4=CC=C(C=C4)OCC)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


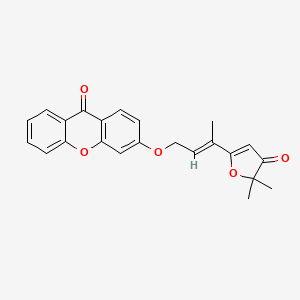
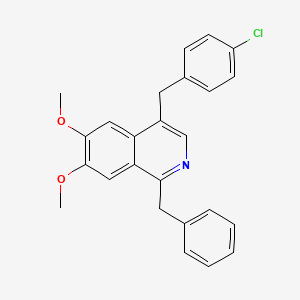
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
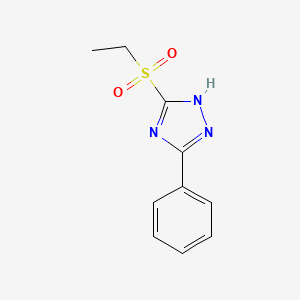
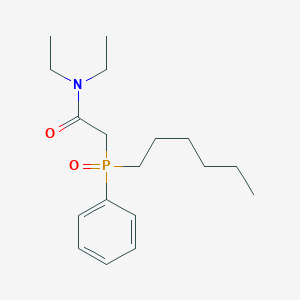
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
